molecular formula C9H8FIO2 B2360761 Ethyl 3-Fluoro-4-iodobenzoate CAS No. 1027513-43-4

Ethyl 3-Fluoro-4-iodobenzoate

Cat. No. B2360761
CAS RN: 1027513-43-4
M. Wt: 294.064
InChI Key: YKLQREFLOXXOCG-UHFFFAOYSA-N
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Description

Ethyl 3-Fluoro-4-iodobenzoate is a chemical compound with the molecular formula C9H8FIO2 . It has a molecular weight of 294.06 . This compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of Ethyl 3-Fluoro-4-iodobenzoate consists of 9 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 iodine atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

Ethyl 3-Fluoro-4-iodobenzoate is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Spectroanalysis

Ethyl 3-iodobenzoate, a related compound to Ethyl 3-Fluoro-4-iodobenzoate, is utilized in the synthesis of various hydrazones and oxadiazolines. These compounds, produced through a series of reactions including cyclodehydration, have been analyzed using IR spectroscopy to confirm their structures (H. Jun, 2011).

Catalyst-free Coupling Reactions

In a study on halobenzoic acids, including 4-iodobenzoic acid, catalyst-free phosphorus-carbon (P–C) coupling reactions with diarylphosphine oxides were performed. The reaction product, phosphinoylbenzoic acids, was converted into corresponding ethyl esters, demonstrating a potential application in organic synthesis (Erzsébet Jablonkai & G. Keglevich, 2015).

Magnesiation of Functionalized Iodobenzenes

Research on the magnesiation of functionalized aromatic halides, such as ethyl 3- or 4-iodobenzoate, has been conducted using active magnesium. This process yielded phenylmagnesium iodides, which were then reacted with carbonyl compounds to produce various adducts (O. Sugimoto, K. Aoki, & K. Tanji, 2004).

Structural Analyses of Binuclear Zn(II) Complexes

Ethyl 3-Fluoro-4-iodobenzoate, in its related form of 2-iodobenzoic acid, has been utilized in the formation of binuclear neutral complexes involving Zn(II) ions. These complexes, characterized by specific noncovalent I⋯I interactions, were analyzed through X-ray crystallography (M. A. Bondarenko & S. A Adonin, 2021).

Synthesis of Isocoumarins

The coupling reaction of o-iodobenzoic acid with terminal alkynes using a Pd/C-based catalyst system produced 3-substituted isocoumarins in EtOH. This process highlights the potential use of similar halobenzoic acids in the synthesis of organic compounds (V. Subramanian et al., 2005).

Luminescent and Structural Properties of Lanthanide Complexes

The use of halogenated benzoate ligands, including 4-iodobenzoate, in synthesizing europium(III), gadolinium(III), and terbium(III) complexes reveals how the halogens affect their luminescent and structural properties. This research offers insights into the design of materials with specific optical characteristics (J. Monteiro et al., 2015).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . The precautionary statement associated with this compound is P261 . It’s important to handle this compound with care and follow safety guidelines.

properties

IUPAC Name

ethyl 3-fluoro-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FIO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLQREFLOXXOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-Fluoro-4-iodobenzoate

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